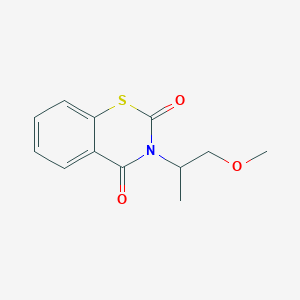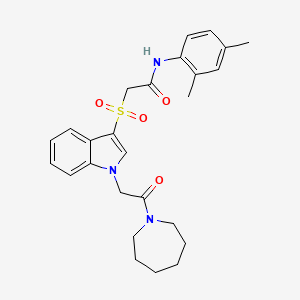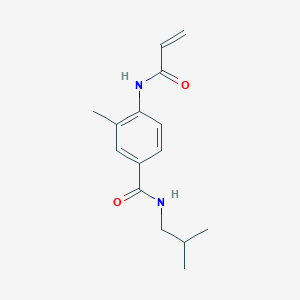
3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione, also known as S-Methylisothiazolinone, is a heterocyclic organic compound with a thiazine ring. It is widely used in industrial and commercial applications as a preservative, biocide, and antimicrobial agent. In recent years, S-Methylisothiazolinone has gained attention in scientific research due to its potential therapeutic applications, particularly in the field of neurodegenerative diseases.
作用机制
The exact mechanism of action of 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone is not fully understood. However, studies have suggested that it may exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone may also inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, it has been found to have antioxidant activity and to increase the expression of genes involved in cellular stress response. 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone has also been shown to inhibit the growth of certain types of bacteria and fungi.
实验室实验的优点和局限性
One advantage of using 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone in lab experiments is its relatively low cost and availability. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, one limitation of using 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone in lab experiments is its potential toxicity. It is important to handle 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone with care and to use appropriate safety precautions.
未来方向
There are several potential future directions for research on 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone. One area of interest is the development of 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone-based therapeutics for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential use of 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone as a natural preservative in the food and cosmetic industries. Additionally, further research is needed to fully understand the mechanisms of action of 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone and its potential side effects.
合成方法
3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone can be synthesized through the reaction of 2-methyl-2-thiazoline-4-carboxylic acid with formaldehyde and sodium hydroxide. The resulting product is then reacted with methyl iodide to yield 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone.
科学研究应用
3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone has neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another study found that 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone has anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
3-(1-methoxypropan-2-yl)-1,3-benzothiazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-8(7-16-2)13-11(14)9-5-3-4-6-10(9)17-12(13)15/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVFYNZEDJDESF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C(=O)C2=CC=CC=C2SC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide](/img/structure/B2385306.png)

![N-(1-cyanocyclohexyl)-2-{[(2S)-1-hydroxy-3-methylbutan-2-yl]amino}acetamide](/img/structure/B2385309.png)
![Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2385311.png)



![2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)
![3-[(4-Chlorophenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2385321.png)
![8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2385325.png)

![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2385327.png)
![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide](/img/structure/B2385328.png)

